molecular formula C7H12O6 B3343786 1,3,4,5-Tetrahydroxycyclohexanecarboxylic acid CAS No. 562-73-2

1,3,4,5-Tetrahydroxycyclohexanecarboxylic acid

Cat. No.: B3343786
CAS No.: 562-73-2
M. Wt: 192.17 g/mol
InChI Key: AAWZDTNXLSGCEK-UHFFFAOYSA-N
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Description

1,3,4,5-Tetrahydroxycyclohexanecarboxylic acid, more commonly known as Quinic Acid, is a cyclitol carboxylic acid (Molecular Formula: C7H12O6, Molecular Weight: 192.17 g/mol) that serves as a versatile and valuable chiral starting material in synthetic and medicinal chemistry . This compound is a natural product extracted from sources such as cinchona bark and coffee beans, where it is a major contributor to perceived acidity . Its significant research value lies in its application as a key chiral building block for the synthesis of various pharmaceuticals, most notably the anti-influenza drug oseltamivir . The mechanism of action for Quinic Acid itself in research contexts includes acting as a cellular metal ion chelator, capable of promoting reactions with metal ions under pH-specific conditions . Its structure, featuring multiple stereocenters, makes it a privileged scaffold for constructing complex molecules. Dehydrogenation and oxidation of quinic acid can also afford other important compounds like gallic acid . This product is intended for laboratory and research applications only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3,4,5-tetrahydroxycyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H12O6/c8-3-1-7(13,6(11)12)2-4(9)5(3)10/h3-5,8-10,13H,1-2H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAWZDTNXLSGCEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(CC1(C(=O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40861632
Record name 1,3,4,5-Tetrahydroxycyclohexane-1-carboxylic acid
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Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

562-73-2, 77-95-2, 36413-60-2
Record name 1,3,4,5-Tetrahydroxycyclohexanecarboxylic acid
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Structural Elucidation and Stereochemical Investigations of 1,3,4,5 Tetrahydroxycyclohexanecarboxylic Acid

Advanced Spectroscopic Characterization Techniques for Structural Confirmation

The definitive confirmation of the structure of 1,3,4,5-Tetrahydroxycyclohexanecarboxylic acid relies on a combination of modern spectroscopic methods. Each technique provides unique insights into the molecular framework, functional groups, and connectivity of the atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules like quinic acid. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework. researchgate.net

In ¹H NMR spectroscopy, the chemical shifts and coupling constants of the protons on the cyclohexane (B81311) ring are particularly informative. Analysis of the vicinal coupling constants (³J) allows for the determination of the dihedral angles between adjacent protons, which in turn helps to establish the preferred conformation of the six-membered ring. researchgate.net For quinic acid, these studies have revealed a conformational equilibrium between two chair forms. researchgate.net

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each carbon atom in the molecule. The signals are assigned based on substituent effects and by comparison with related derivatives. researchgate.net A complete assignment of both ¹H and ¹³C NMR spectra is often achieved using two-dimensional (2D) NMR experiments such as TOCSY, HSQC, and HMBC, which reveal proton-proton and proton-carbon correlations within the molecule. bmrb.io

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for (-)-Quinic Acid

This is an interactive table. Click on the headers to sort.

Atom Position ¹³C Chemical Shift (ppm) ¹H Chemical Shift (ppm) Multiplicity & Coupling Constants (J in Hz)
1 (C) 79.7 - -
2 (CH₂) 40.1 2.04, 1.95 m
3 (CH) 69.7 4.01 m
4 (CH) 73.1 3.54 dd, J = 8.5, 3.0
5 (CH) 77.9 4.13 m
6 (CH₂) 43.4 2.04, 1.86 m
7 (COOH) 184.2 - -

Data compiled from various sources in D₂O. researchgate.netbmrb.io Chemical shifts can vary depending on the solvent and pH.

Mass spectrometry (MS) is indispensable for determining the molecular weight and formula of this compound and for studying its structure through fragmentation analysis. The compound has a molecular formula of C₇H₁₂O₆ and a molecular weight of approximately 192.17 g/mol . nih.govnist.gov

Techniques such as Electrospray Ionization (ESI) are commonly used, often in conjunction with tandem mass spectrometry (MS/MS). nih.govjapsonline.com In negative ion mode ESI-MS, quinic acid readily forms a deprotonated molecule [M-H]⁻ at an m/z of 191. usask.ca

The fragmentation pattern in MS/MS provides structural clues. The cleavage of bonds within the molecule generates a series of smaller, charged fragments. For quinic acid and its isomers, fragmentation pathways often involve sequential losses of water (H₂O) and carbon dioxide (CO₂) from the parent ion. usask.ca Tandem mass spectrometry has proven effective in distinguishing between the different stereoisomers of quinic acid, which can exhibit subtle but reliable differences in their fragment ion intensities. nih.govresearchgate.net

Table 2: Characteristic ESI-MS/MS Fragment Ions of Deprotonated Quinic Acid ([M-H]⁻, m/z 191)

This is an interactive table. Click on the headers to sort.

Precursor Ion (m/z) Fragment Ion (m/z) Proposed Neutral Loss
191 173 H₂O
191 127 H₂O + CO₂ + H₂
173 155 H₂O
173 111 H₂O + CO₂ + H₂

Fragmentation patterns are influenced by collision energy and instrumental parameters. usask.caresearchgate.net

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound clearly indicates the presence of its characteristic hydroxyl and carboxylic acid groups. humanjournals.com

A prominent feature is a very broad and strong absorption band in the region of 3550-3300 cm⁻¹, which is characteristic of the O-H stretching vibrations of the multiple hydroxyl groups and the carboxylic acid. researchgate.net The C=O stretching vibration of the carboxylic acid group appears as a sharp and strong band around 1700-1685 cm⁻¹. researchgate.netresearchgate.net C-H stretching vibrations of the cyclohexane ring are observed around 2945 cm⁻¹. researchgate.net

Table 3: Key Infrared (IR) Absorption Bands for Quinic Acid

This is an interactive table. Click on the headers to sort.

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3550 - 3300 O-H stretch Hydroxyl groups, Carboxylic acid
~2945 C-H stretch sp³ C-H (cyclohexane ring)
~1700 - 1685 C=O stretch Carboxylic acid
~1440 - 1358 H-C-O twisting Hydroxyl groups
~1285 - 1199 H-O-C bending Hydroxyl groups

Data compiled from solid-phase IR spectra. researchgate.netnist.gov Absorption frequencies can vary based on the sample state (solid, liquid, solution).

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule. Molecules containing chromophores, such as conjugated π-systems, absorb light in this region. This compound itself lacks a significant chromophore and therefore does not exhibit strong absorption in the 200–800 nm range. humanjournals.com

However, UV-Vis spectroscopy is a valuable tool for quantitative analysis, particularly as a detection method in High-Performance Liquid Chromatography (HPLC). researchgate.netresearchgate.net For instance, quinic acid can be detected at lower wavelengths, such as 215 nm. researchgate.net Furthermore, this technique is employed in interaction studies. While quinic acid itself is not strongly absorbing, changes in the UV-Vis spectrum of another molecule upon binding with quinic acid can provide evidence of an interaction and allow for the study of its kinetics and thermodynamics. frontiersin.org The position of the absorption maximum can be highly dependent on the solvent used. humanjournals.com

Stereochemical Assignment and Conformational Analysis

The presence of multiple chiral centers in this compound gives rise to several stereoisomers.

This compound has four chiral centers, leading to the possibility of multiple stereoisomers. In total, there are eight possible stereoisomers, which include two pairs of enantiomers and four meso compounds. iarc.frnih.gov Enantiomers are non-superimposable mirror images of each other. wikipedia.org

A key physical property that distinguishes enantiomers is their optical activity: their ability to rotate the plane of plane-polarized light. masterorganicchemistry.com This rotation is measured using a polarimeter, and the extent and direction of rotation are characteristic of a specific enantiomer under defined conditions (temperature, solvent, concentration, and wavelength of light). openstax.org

The rotation can be to the right, known as dextrorotatory (+), or to the left, known as levorotatory (-). wikipedia.org The naturally occurring and most common form of the compound is (-)-quinic acid, which is levorotatory. chegg.com Its corresponding mirror image is (+)-quinic acid. nih.gov An equal mixture of the (+) and (-) enantiomers, known as a racemic mixture, exhibits no net optical rotation. wikipedia.org The specific rotation is a standardized physical constant for a chiral compound. For naturally occurring quinic acid, the specific rotation ([α]D) has been reported to be -43.9°. chegg.com This value confirms the chiral nature of the molecule and is essential for identifying a specific enantiomer.

Chiral Pool Utilization in Stereoselective Synthesis

The concept of the "chiral pool" in organic synthesis involves using abundant, naturally occurring enantiopure compounds as starting materials to introduce chirality into synthetic targets. wikipedia.org this compound, specifically the readily available (-)-quinic acid isomer, is a prominent member of this pool. researchgate.net Its rigid cyclohexanecarboxylic acid framework is adorned with four stereocenters, offering a high degree of stereochemical control that can be exploited in the synthesis of complex molecules. researchgate.net

Chemists utilize quinic acid as a chiral scaffold, leveraging its inherent stereochemistry to guide the formation of new stereocenters. This strategy is advantageous as it often circumvents the need for developing de novo asymmetric methodologies. The selective manipulation of its hydroxyl and carboxylic acid groups allows for the elaboration into diverse and complex molecular architectures.

Several key research findings highlight the utility of quinic acid in stereoselective synthesis:

Synthesis of (-)-Reserpine Precursor: A highly stereocontrolled synthesis of a key precursor for the complex alkaloid (-)-reserpine was developed starting from (-)-quinic acid, which served as the chiral template. researchgate.net

Total Synthesis of (+)-Eutypoxide B: The enantioselective synthesis of this fungal metabolite was achieved using two highly stereoselective 1,4-addition reactions to an enone system derived from D-(-)-quinic acid. researchgate.net

Scyphostatin Core Synthesis: A derivative of (-)-quinic acid was used to create an enone template for the stereoselective synthesis of the core structure of scyphostatin, a potent inhibitor of neutral sphingomyelinase. nih.gov

Branimycin Core Development: Quinic acid was employed as a chiral scaffold to construct the highly substituted cis-decalin core of branimycin through a sequence involving an Eschenmoser–Ireland rearrangement. researchgate.net

These examples underscore the strategic importance of quinic acid as a versatile starting material, enabling efficient and stereocontrolled access to complex natural products and bioactive molecules.

Crystallographic Studies for Solid-State Structural Insights

X-ray crystallography is a definitive technique for elucidating the three-dimensional structure of crystalline solids, providing precise information on bond lengths, bond angles, and absolute configuration. mkuniversity.ac.innih.gov This method has been instrumental in confirming the solid-state structure and stereochemistry of this compound and its numerous derivatives. researchgate.netnih.gov

Crystallographic studies provide unambiguous proof of the compound's molecular architecture. For quinic acid, the cyclohexane ring typically adopts a stable chair conformation, with the bulky carboxyl group and the hydroxyl groups occupying specific equatorial or axial positions to minimize steric strain. These studies are crucial for understanding the intramolecular and intermolecular interactions, such as hydrogen bonding, that govern the crystal packing.

In one study, four diastereomers of quinic acid—epi-quinic acid, muco-quinic acid, cis-quinic acid, and scyllo-quinic acid—were synthesized and unambiguously characterized by single-crystal X-ray crystallography. nih.gov This comprehensive analysis allowed for the reliable differentiation of all stereoisomers.

While crystallographic data for the parent quinic acid is well-established, studies on its derivatives provide further insight into how chemical modifications influence the solid-state conformation. For instance, a crystalline lactone/acetonide derivative of quinic acid was prepared and its structure was confirmed by single-crystal X-ray analysis, demonstrating how derivatization can lock the molecule into a specific conformation. researchgate.net The table below presents representative crystallographic data for a derivative of a related carboxylate, illustrating the type of information obtained from such studies.

Table 1. Representative Crystallographic Data for a Silver(I) Carboxylate Complex mdpi.com
ParameterValue
Crystal SystemTriclinic
Space GroupP-1
a (Å)8.6475(2)
b (Å)11.4426(3)
c (Å)15.2256(3)
α (°)73.636(2)
β (°)79.692(2)
γ (°)86.832(2)
Volume (ų)1422.19(6)

Such detailed structural data is invaluable for rational drug design, understanding biological activity, and confirming the outcomes of stereoselective synthetic routes. nih.gov

Enzymatic Biotransformations and Biochemical Mechanisms Involving 1,3,4,5 Tetrahydroxycyclohexanecarboxylic Acid

Characterization of Key Enzymes in Quinic Acid Metabolism

The conversion of quinic acid and its precursors involves several key enzymes that have been extensively studied to understand their structure, function, and catalytic mechanisms. These enzymes play crucial roles in the central metabolic pathway leading to the synthesis of essential aromatic compounds.

3-Dehydroquinate (B1236863) synthase (DHQS) catalyzes the second step in the shikimate pathway, converting 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP) into 3-dehydroquinate. wikipedia.orggacbe.ac.in This reaction is a complex, multi-step process that includes alcohol oxidation, phosphate (B84403) β-elimination, carbonyl reduction, ring opening, and an intramolecular aldol (B89426) condensation. wikipedia.org DHQS is a monomeric enzyme with a molecular weight of approximately 39,000. wikipedia.org In fungi and protists, it is part of a large pentafunctional enzyme complex known as the AROM complex, which catalyzes five consecutive steps of the shikimate pathway. wikipedia.org

The reaction catalyzed by DHQS is of significant interest due to its complexity being managed by a relatively small enzyme. wikipedia.org It requires the presence of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) and a divalent cobalt (Co2+) cofactor for its activity. wikipedia.orgqmul.ac.uk The enzyme is responsible for the cyclization of the linear substrate DAHP to form the carbocyclic product 3-dehydroquinate. gacbe.ac.in

3-Dehydroquinate dehydratase (DHQD) is the third enzyme in the shikimate pathway, responsible for the reversible dehydration of 3-dehydroquinate to 3-dehydroshikimate. gonzalezbello.comwikipedia.orgnih.gov This enzyme is classified as a hydro-lyase, as it cleaves a carbon-oxygen bond by eliminating a water molecule. wikipedia.org Two distinct types of DHQD have been identified, Type I and Type II, which differ in their structure, reaction mechanism, and thermal stability. wikipedia.orgebi.ac.uk

Type I DHQD: Found in fungi, plants, and some bacteria, this type catalyzes the syn-dehydration of 3-dehydroquinate through a covalent imine intermediate formed with a lysine (B10760008) residue in the active site. nih.govebi.ac.ukjmb.or.kr It is generally heat-labile. wikipedia.org

Type II DHQD: Present in the quinate catabolic pathway of fungi and the shikimate pathway of most bacteria, this type catalyzes the anti-dehydration via an enolate intermediate. gonzalezbello.comwikipedia.orgnih.gov It is typically heat-stable. wikipedia.org

Quinate and shikimate dehydrogenases are oxidoreductases that catalyze the interconversion of quinic acid, shikimic acid, and their corresponding dehydro forms. These enzymes are crucial for both the biosynthesis of aromatic compounds and the catabolism of quinate.

Quinate/shikimate dehydrogenase (NAD+) (EC 1.1.1.24): This enzyme primarily participates in the degradation of quinate and shikimate. expasy.orggenome.jp It shows a strong preference for NAD+ as a cofactor and exhibits higher activity with quinate as a substrate compared to shikimate. expasy.orggenome.jp It is found in a variety of organisms, including bacteria, fungi, and plants. expasy.orggenome.jp

Quinate/shikimate dehydrogenase [NAD(P)+] (EC 1.1.1.282): This enzyme can utilize both quinate and shikimate as substrates and can accept either NAD+ or NADP+ as a cofactor. wikipedia.orgqmul.ac.uk An example is the YdiB enzyme from Escherichia coli. wikipedia.org The catalytic efficiency with both substrates is relatively low, suggesting that neither may be its primary physiological substrate. qmul.ac.uk

Quinate/shikimate dehydrogenase (quinone) (EC 1.1.5.8): This membrane-bound enzyme is distinct in that it does not use NAD(P)+ as an acceptor. expasy.org Instead, it contains pyrroloquinoline-quinone (PQQ) as a cofactor. expasy.org

Enzyme ClassificationPreferred Substrate(s)Cofactor(s)Cellular Location/Pathway
EC 1.1.1.24 L-Quinate > ShikimateNAD+Quinate and Shikimate degradation
EC 1.1.1.282 L-Quinate, ShikimateNAD+ or NADP+Shikimate pathway (e.g., in E. coli)
EC 1.1.5.8 Quinate, ShikimateQuinone (PQQ)Membrane-associated

Mechanistic Studies of Enzyme Catalysis

Detailed studies of the enzymes involved in quinic acid metabolism have provided insights into their catalytic mechanisms, cofactor requirements, and the structural basis for their substrate specificity.

The catalytic activity of enzymes in the quinic acid pathway is often dependent on specific cofactors that participate directly in the chemical transformations.

3-Dehydroquinate Synthase (DHQS): The mechanism of DHQS is a remarkable example of an enzyme-catalyzed multi-step reaction. It requires both Co2+ and NAD+ as cofactors. qmul.ac.ukgenome.jp The proposed mechanism involves the oxidation of the C-5 hydroxyl group of DAHP by NAD+, followed by the elimination of the phosphate group from C-7. wikipedia.orgresearchgate.net The bound NADH then reduces the C-5 carbonyl, and a subsequent ring opening and intramolecular aldol condensation lead to the formation of 3-dehydroquinate. wikipedia.orgebi.ac.uk Isotope effect studies have supported a mechanism involving the oxidation of C-5 with NAD+. researchgate.net

3-Dehydroquinate Dehydratase (DHQD): The two types of DHQD employ different catalytic mechanisms.

Type I: This enzyme utilizes a Schiff base mechanism. A lysine residue in the active site forms a covalent imine intermediate with the substrate, which acts as an electron sink to facilitate the cis-elimination of water. ebi.ac.uk

Type II: The mechanism for this type involves an enolate intermediate. A general base in the active site abstracts a proton from C-2 of 3-dehydroquinate, leading to the formation of an enolate that facilitates the trans-elimination of the hydroxyl group from C-1. gonzalezbello.comebi.ac.uk

EnzymeCofactor(s)Key Mechanistic Feature
3-Dehydroquinate Synthase NAD+, Co2+Multi-step reaction involving oxidation, elimination, reduction, and aldol condensation.
Type I 3-Dehydroquinate Dehydratase NoneCovalent imine intermediate (Schiff base).
Type II 3-Dehydroquinate Dehydratase NoneEnolate intermediate.

Understanding the three-dimensional structure of these enzymes, particularly when bound to their substrates or substrate analogues, is crucial for elucidating their catalytic mechanisms and for the design of specific inhibitors. nih.govnih.gov X-ray crystallography has been a primary tool for these studies.

Crystal structures of Type II 3-dehydroquinate dehydratase from organisms such as Helicobacter pylori and Mycobacterium tuberculosis have been solved in complex with potent competitive inhibitors that mimic the enolate reaction intermediate or are analogues of the natural substrate. gonzalezbello.com These structures reveal how the inhibitors occupy the active site and interact with key amino acid residues, providing a basis for structure-based drug design. gonzalezbello.com For example, the structure of DHQ2 from H. pylori and M. tuberculosis with enolate mimetics shows how these compounds block the entrance for the essential arginine residue. gonzalezbello.com

Similarly, the crystal structure of dehydroquinate synthase reveals an active site capable of orchestrating the complex multi-step catalysis. ebi.ac.uk The active site is located between two domains, with the C-terminal domain containing most of the residues involved in catalysis and binding of the substrate and the Zn(2+) (or Co2+) cofactor. ebi.ac.uk The binding of substrate analogues helps to delineate the conformational changes that occur during the catalytic cycle. frontiersin.orgstanford.edu These structural studies highlight the precise arrangement of catalytic residues and cofactors necessary for enzymatic function. nih.gov

Molecular Interactions and Binding Dynamics with Biological Macromolecules

The biological activity of 1,3,4,5-Tetrahydroxycyclohexanecarboxylic acid, commonly known as quinic acid, is intrinsically linked to its molecular interactions with various biological macromolecules, particularly enzymes within the shikimate pathway. This pathway is crucial for the biosynthesis of aromatic amino acids in plants, fungi, and bacteria, but is absent in mammals, making its components attractive targets for the development of antimicrobial agents.

Recent structural and biochemical studies have provided significant insights into the binding dynamics of quinic acid with key enzymes. These investigations reveal the specific molecular contacts that govern substrate recognition, catalysis, and inhibition, offering a detailed picture of the compound's biochemical significance.

Interaction with 3-Deoxy-D-arabino-heptulosonate-7-phosphate Synthase (DAHPS)

One of the most well-characterized interactions of quinic acid is with 3-Deoxy-D-arabino-heptulosonate-7-phosphate synthase (DAHPS), the enzyme that catalyzes the first committed step in the shikimate pathway. A 2024 study detailing the crystal structure of DAHPS from Providencia alcalifaciens in complex with quinic acid has provided a high-resolution view of this interaction. nih.gov

The study revealed that quinic acid binds to the allosteric site of the enzyme, the same site occupied by the natural feedback inhibitor, phenylalanine. nih.gov This binding has been quantified, showing a binding affinity (K_D_) of 42 µM and an apparent inhibition constant (appK_i_) of 382 µM. nih.gov The structural analysis from this study provides a basis for understanding the inhibitory effect of quinic acid on DAHPS activity.

Binding and Inhibition Data of this compound with DAHPS from Providencia alcalifaciens

ParameterValueMethod
Binding Affinity (K_D_)42 µMBiophysical Assays
Apparent Inhibition Constant (appK_i_)382 µMIn vitro Inhibition Studies

Interaction with Dehydrogenases of the Shikimate Pathway

Quinic acid also serves as a substrate for dehydrogenases within and related to the shikimate pathway, namely quinate dehydrogenase and shikimate dehydrogenase. The nature of these interactions varies depending on the specific enzyme and the organism from which it is derived.

Quinate/Shikimate Dehydrogenase:

Studies on the bifunctional quinate/shikimate dehydrogenase from the fungus Neurospora crassa have determined the Michaelis constant (K_m_) for quinic acid to be 0.37 mM. nih.gov For comparison, the K_m_ for shikimate with the same enzyme is 1.18 mM, indicating a higher affinity of the enzyme for quinic acid under these conditions. nih.gov Similarly, quinate dehydrogenase isolated from the Siberian larch (Larix sibirica) exhibits a K_m_ of 1.8 mM for quinic acid. iaea.org

Michaelis Constants (K_m_) for this compound with Dehydrogenases

EnzymeOrganismK_m_ for Quinic Acid (mM)
Quinate/Shikimate DehydrogenaseNeurospora crassa0.37
Quinate DehydrogenaseLarix sibirica (Siberian larch)1.8

Type I Dehydroquinate Dehydratase (DHQD):

The interaction of quinic acid with type I dehydroquinate dehydratase (DHQD) from Salmonella enterica has been elucidated through X-ray crystallography. nih.gov Although quinic acid is an analogue of the natural substrate (3-dehydroquinate), its binding to the active site provides critical information about substrate recognition. The crystal structure reveals the key amino acid residues involved in positioning the ligand for catalysis. Specifically, the study highlights the role of the β8-α8 loop in guiding the substrate into the proximity of the catalytically crucial Lys170 residue, which is responsible for forming a Schiff base intermediate with the natural substrate. nih.gov

Molecular Docking and Dynamics Simulations

Computational approaches, including molecular docking and molecular dynamics simulations, have further expanded our understanding of the interactions between quinic acid and various protein targets. For instance, molecular docking has been employed to validate the binding of quinic acid to key proteins (rhlA, rhlR, and rhlB) involved in the quorum-sensing system of Pseudomonas aeruginosa, providing a molecular basis for its observed anti-biofilm activity. gla.ac.uk

Molecular dynamics simulations on enzymes of the shikimate pathway, such as shikimate dehydrogenase from Mycobacterium tuberculosis, have provided insights into the binding of substrates and cofactors, which is crucial for the rational design of inhibitors. bris.ac.uk While not always directly studying quinic acid, these simulations of closely related molecules in the same active sites offer valuable information about the potential binding modes and dynamics of this compound.

Chemical Synthesis and Derivatization Strategies for 1,3,4,5 Tetrahydroxycyclohexanecarboxylic Acid and Its Analogues

Total Synthesis Approaches of 1,3,4,5-Tetrahydroxycyclohexanecarboxylic Acid

While quinic acid is abundant in nature, its total synthesis is a significant challenge that showcases the capabilities of modern organic synthesis. These synthetic routes are crucial for accessing unnatural stereoisomers and isotopically labeled versions of the molecule.

A notable stereoselective synthesis of (-)-quinic acid has been accomplished starting from the naturally abundant (-)-shikimic acid. researchgate.net This approach leverages the existing chirality of shikimic acid to control the stereochemistry of the final product. The synthesis begins with the esterification of (-)-shikimic acid to produce ethyl shikimate. researchgate.net This intermediate is then subjected to a series of transformations, including the formation and subsequent NBS-mediated ring-opening of a benzylidene acetal (B89532), to introduce the necessary functional groups with the correct stereochemistry. researchgate.net A key step in this synthesis is a highly stereoselective Ru-catalyzed dihydroxylation, which establishes two of the four stereocenters present in the final quinic acid molecule. researchgate.net

Table 1: Key Steps in the Stereoselective Synthesis of (-)-Quinic Acid from (-)-Shikimic Acid researchgate.net

Step Reaction Reagents Yield (%)
1 Esterification of (-)-shikimic acid EtOH, H+ 97
2-3 Benzylidene acetal formation and ring-opening PhCH(OMe)2, CSA; NBS 90 (over 2 steps)
4 Acetylation of C-5 hydroxyl group Ac2O, pyridine (B92270) 98
5 Dihydroxylation Ru catalyst 91
6 Epoxide formation Intramolecular SN2 82
7 Regioselective epoxide opening PPh3-I2 complex 79
8 Removal of iodine Pd/C, H2 92
9 Methanolysis MeOH 92
10 Hydrolysis H2O 90

Synthesis of Quinic Acid Derivatives

The chemical modification of quinic acid has led to the development of a diverse range of derivatives with interesting biological and chemical properties. These derivatization strategies often target the carboxylic acid and the four hydroxyl groups of the quinic acid scaffold.

Esterification is a common method for modifying quinic acid. The synthesis of caffeoylquinic acids (CQAs), a major class of phenolic compounds in plants, often involves the esterification of quinic acid with caffeic acid derivatives. mdpi.comcore.ac.uk These reactions can be catalyzed by pyridine or 4-dimethylaminopyridine (B28879) (DMAP) in organic solvents. mdpi.com The synthesis of specific isomers, such as 3- and 5-caffeoylquinic acids, can be achieved using protected quinic acid intermediates to direct the esterification to the desired hydroxyl group. core.ac.ukresearchgate.net For example, protecting the hydroxyl groups of quinic acid with 2,2-dimethoxypropane (B42991) or tert-butyldimethylsilyl (TBS) chloride allows for selective esterification with diacetyl caffeoyl chloride. researchgate.net The synthesis of 1,3,5-tri-O-caffeoylquinic acid from commercially available quinic acid has also been reported. nih.gov

Beyond simple esters, a variety of functionalized analogues of quinic acid have been prepared to explore their biological activities. For instance, amide substitution at the carboxylic acid position has yielded potent inhibitors of the pro-inflammatory transcription factor nuclear factor kappa B (NF-κB). nih.govuthsc.edu A range of N-substituted amides have been synthesized, with the N-propyl amide derivative showing high potency. nih.gov Further modifications, such as the synthesis of dehydroxylated quinic acid amides, have been explored to enhance resistance to microbial degradation while retaining anti-inflammatory activity. uthsc.edu

Quinic acid is a valuable chiral building block for the synthesis of complex natural products and other chiral molecules. ingentaconnect.combenthamdirect.comresearchgate.net Its rigid, conformationally defined structure and multiple stereocenters make it an ideal starting material. ingentaconnect.com For example, quinic acid has been utilized as a precursor for the synthesis of key intermediates in the preparation of gabosines. ingentaconnect.com It has also been converted into synthetically useful, enantiomerically pure cyclohexenones in multigram quantities. thieme-connect.com These enones can then participate in various chemical transformations, including diastereoselective 1,2-addition reactions and cross-coupling reactions, to build more complex molecular architectures. thieme-connect.com

Novel Synthetic Methodologies and Catalytic Systems for Derivatization

The derivatization of this compound, commonly known as quinic acid, is a focal point of contemporary research, aiming to unlock novel bioactive molecules. Innovations in synthetic methodologies and the application of sophisticated catalytic systems have paved the way for the targeted modification of this polyhydroxylated cycloalkane. These strategies primarily revolve around the selective functionalization of its carboxylic acid and multiple hydroxyl groups, leading to a diverse array of analogues with potentially enhanced biological activities.

Recent advancements have emphasized the development of efficient, high-yield reactions that can be performed under mild conditions. A noteworthy approach involves a straightforward, two-step protocol for the synthesis of a series of quinic acid derivatives. This method commences with a lactonisation/ketalisation reaction, followed by aminolysis. rsc.org In a typical procedure, the lactonization and ketalization of quinic acid are carried out in the presence of a catalytic amount of a strong acid, such as sulfuric acid, in a ketone solvent like acetone. This initial step efficiently yields an acetal lactone intermediate. rsc.org The subsequent aminolysis of this intermediate with various amines leads to the formation of a diverse library of quinic acid amides. rsc.org

Another significant strategy focuses on the direct modification of the carboxylic acid moiety to generate novel amide derivatives. This has been shown to be a viable route to enhance the biological properties of the parent compound. For instance, amide derivatives have been synthesized by coupling various amines with the carboxylic acid group of quinic acid. nih.gov This transformation is a testament to the versatility of the carboxyl group as a handle for introducing a wide range of functional groups.

Furthermore, the exploration of novel derivatives for therapeutic applications has spurred the synthesis of compounds with specific structural modifications. For example, the introduction of silylether groups has been identified as a key feature for conferring antitumor activity in certain quinic acid derivatives. providence.org These findings underscore the importance of targeted derivatization in medicinal chemistry.

The table below summarizes some of the novel synthetic methodologies for the derivatization of this compound.

Derivative Type Synthetic Strategy Catalyst/Reagents Key Intermediates Reference
Amide DerivativesLactonisation/Ketalisation followed by AminolysisSulfuric acid, Acetone, Various aminesAcetal lactone rsc.org
Amide DerivativesDirect amidation of the carboxylic acidCoupling agents, Various amines- nih.gov
Silylether DerivativesSilylation of hydroxyl groupsSilylating agents- providence.org

Detailed research findings have demonstrated the efficacy of these methodologies. For instance, the lactonisation/ketalisation step has been reported to proceed with high conversion rates and yields, often reaching completion within a few hours under reflux conditions. rsc.org The subsequent aminolysis is also typically efficient, allowing for the generation of a library of derivatives in a parallel synthesis format. rsc.org

The derivatization of the carboxylic acid to form amides has been shown to be a particularly fruitful strategy for enhancing the antifungal properties of quinic acid. nih.gov By coupling different amines, researchers can fine-tune the physicochemical properties of the resulting molecules, such as their dipolar moment and number of rotatable bonds, which have been correlated with their biological activity. nih.gov

In the context of anticancer research, the synthesis of novel quinic acid derivatives has led to the identification of lead compounds with significant inhibitory effects against cancer cell lines. providence.org The presence of specific functional groups, such as a tertiary hydroxyl and a silylether, was found to be crucial for the observed antitumor activity. providence.org

The following table presents a selection of synthesized derivatives and their reported findings.

Parent Compound Derivative Synthetic Modification Reported Finding Reference
This compoundQuinic acid amidesAminolysis of acetal lactone intermediatePotential immunosuppressive agents rsc.org
This compoundAmide derivativesCoupling of amines to the carboxylic acidEnhanced antifungal activity nih.gov
This compoundSilylether derivativesIntroduction of silylether groupsAntitumor activity against glioblastoma providence.org

Biological Activities and Molecular Mechanisms of 1,3,4,5 Tetrahydroxycyclohexanecarboxylic Acid Excluding Clinical Human Data

Antioxidant Mechanisms and Radical Scavenging Properties

1,3,4,5-Tetrahydroxycyclohexanecarboxylic acid demonstrates notable antioxidant capabilities through various mechanisms, including direct radical scavenging and as a precursor to endogenous antioxidants.

In Vitro Assays and Spectroscopic Characterization of Antioxidant Activity

The antioxidant potential of this compound and its derivatives has been substantiated through a variety of in vitro assays. Spectroscopic methods are commonly employed to characterize and quantify this activity. Key assays include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical-scavenging assays. nih.govresearchgate.netsigmaaldrich.com

In these assays, the ability of the compound to donate a hydrogen atom or an electron to neutralize the free radicals is measured by a change in absorbance, which is detected spectrophotometrically. For instance, certain quinic acid derivatives have demonstrated potent antioxidant activity with low IC50 values, indicating high efficacy at low concentrations. nih.govresearchgate.net While some studies have found the antioxidant properties of pure quinic acid to be modest, its derivatives exhibit significantly stronger effects. researchgate.net

Below is a table summarizing the findings from various in vitro antioxidant assays on quinic acid and its derivatives.

AssayCompoundIC50 Value (µg/mL)Source
ABTSQuinic Acid Derivative 13.95 nih.gov
ABTSQuinic Acid Derivative 25.87 nih.gov
ABTSQuinic Acid Derivative 37.45 nih.gov
DPPHQuinic Acid Derivative 111.7 nih.gov
DPPHQuinic Acid Derivative 213.6 nih.gov
DPPHQuinic Acid Derivative 350.1 nih.gov

Molecular Interactions with Reactive Oxygen Species

Reactive oxygen species (ROS) are highly reactive molecules and free radicals derived from molecular oxygen. nih.gov The antioxidant activity of this compound is rooted in its molecular structure, which facilitates interaction with and neutralization of ROS. The hydroxyl groups on the cyclohexane (B81311) ring are key to its radical scavenging ability, as they can donate a hydrogen atom to a free radical, thus stabilizing it. This process transforms the antioxidant molecule itself into a radical, but one that is significantly less reactive and can be regenerated through various cellular mechanisms. The specific mechanisms of interaction can include hydrogen atom transfer (HAT) or single electron transfer (SET). researchgate.net

Antimicrobial Research and Associated Mechanisms

This compound has been investigated for its antimicrobial properties, demonstrating a range of activities against various microorganisms and mechanisms for inhibiting their virulence.

Broad-Spectrum Antimicrobial Potential

Studies have indicated that this compound possesses broad-spectrum antimicrobial properties, showing inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as some fungi. researchgate.netresearchgate.net While some research indicates that quinic acid itself may not inhibit the growth of certain fungal strains like Candida at various concentrations frontiersin.orgnih.gov, it can act synergistically with other compounds to inhibit virulence factors. For bacteria, it has shown good antimicrobial activity against species such as Klebsiella pneumoniae, Escherichia coli, Staphylococcus aureus, Streptococcus pyogenes, and Pseudomonas aeruginosa. researchgate.net

The following table presents a summary of the antimicrobial spectrum of quinic acid.

MicroorganismTypeActivitySource
Klebsiella pneumoniaeGram-negative bacteriaGood researchgate.net
Escherichia coliGram-negative bacteriaGood researchgate.net
Staphylococcus aureusGram-positive bacteriaGood researchgate.net
Streptococcus pyogenesGram-positive bacteriaGood researchgate.net
Pseudomonas aeruginosaGram-negative bacteriaGood researchgate.net
Candida albicansFungusNo growth inhibition alone researchgate.netfrontiersin.orgnih.gov

Inhibition of Microbial Virulence Factors (e.g., Glucosyltransferase)

A key aspect of the antimicrobial research into this compound is its ability to inhibit microbial virulence factors, which are molecules that enable pathogens to colonize a host and cause disease. One of the mechanisms of action is the interference with biofilm formation. Biofilms are communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances, which protect them from antimicrobial agents and the host immune system.

Quinic acid has been shown to significantly inhibit biofilm formation by various pathogens. For instance, it can interfere with the secretion of extracellular polymeric substances (EPS) in Pseudomonas aeruginosa biofilms. nih.gov In Staphylococcus aureus, it has been observed to decrease initial adhesion and reduce the metabolic activity and viability of cells within the biofilm. researchgate.net

Furthermore, while direct inhibition of glucosyltransferase by this compound is an area requiring more specific research, the inhibition of biofilm formation is often linked to the disruption of enzymes responsible for the synthesis of the polysaccharide matrix, such as glucosyltransferases. For example, in Candida species, quinic acid, in combination with undecanoic acid, has been found to significantly inhibit virulence traits including biofilm formation and the production of extracellular polymeric substances. frontiersin.orgnih.gov

Molecular Docking Studies of Enzyme Inhibition

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In pharmacological research, it is frequently used to understand the interaction between a small molecule ligand and its protein target. Studies on this compound, commonly known as quinic acid (QA), have employed this method to investigate its potential as an enzyme inhibitor.

Research has shown that QA exhibits inhibitory activity against several enzymes. Docking studies have provided insights into the binding modes and affinities responsible for this inhibition. For instance, QA was found to be a potent inhibitor of α-glucosidase with a half-maximal inhibitory concentration (IC50) of 5.46 mM. nih.gov Kinetic analysis, fluorescence spectra, and molecular docking simulations revealed that QA acts as an uncompetitive inhibitor, binding to the enzyme-substrate complex. nih.gov The interactions are primarily stabilized by hydrogen bonds. nih.gov

Similarly, the inhibitory effect of QA on α-amylase has been investigated. bioone.org Molecular docking showed that QA binds to α-amylase with a higher binding constant than chlorogenic acid, a related compound. bioone.org The estimated free energy of binding for the α-amylase-quinic acid complex was calculated to be -6.3 kcal/mol. unl.edu The interaction is characterized by conventional hydrogen bonds with amino acid residues such as ASN A:301, ALA A:310, THR A:314, and ASP A:317, as well as a carbon-hydrogen bond with GLY A:304. unl.edu

Further computational studies have explored the interaction of QA with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant in neurodegenerative disease research. nih.gov In the context of bacterial infections, QA has been docked against key enzymes to understand its antimicrobial potential. Docking studies against enzymes from Pseudomonas aeruginosa showed that QA fits within a pocket on the receptor structures of RhlR, RhlA, and RhlB, forming multiple hydrogen bonds with aromatic amino acid residues, which enhances binding affinity. researchgate.net Similar in silico analyses were performed to predict the interaction of QA with bacterial enzymes like DNA gyrase, transpeptidase, and β-lactamase. nih.gov

The following table summarizes the findings from various molecular docking studies involving this compound.

Target EnzymeBinding Energy (kcal/mol)Interacting ResiduesInhibition TypeReference
α-Amylase-6.3ASN A:301, ALA A:310, THR A:314, ASP A:317, GLY A:304Competitive bioone.orgunl.edu
α-Glucosidase-5.5Not specifiedUncompetitive nih.govunl.edu
Acetylcholinesterase (AChE)Not specifiedNot specifiedNot specified nih.gov
Butyrylcholinesterase (BChE)Not specifiedNot specifiedNot specified nih.gov
Pseudomonas aeruginosa RhlA, RhlB, RhlR≤ -5.0Aromatic amino acid residuesNot applicable researchgate.net
Bacterial DNA GyraseNot specifiedATP-binding siteNot applicable nih.gov
Bacterial TranspeptidaseNot specifiedNot specifiedNot applicable nih.gov
Bacterial β-LactamaseNot specifiedNot specifiedNot applicable nih.gov

Phytotoxic Effects and Herbicide Interaction Research

Physiological Perturbations in Plant Carbon/Nitrogen Metabolism

This compound is a key intermediate in the shikimate pathway in plants. frontiersin.org This metabolic pathway is a crucial junction between primary carbon metabolism and the biosynthesis of a vast array of secondary metabolites. bioone.org It is estimated that a significant portion of the carbon fixed by plants, potentially over 30%, is channeled through the shikimate pathway to produce the aromatic amino acids L-phenylalanine, L-tyrosine, and L-tryptophan. frontiersin.orgresearchgate.net These amino acids are not only essential building blocks for protein synthesis (a primary component of nitrogen metabolism) but also serve as precursors for numerous other compounds vital for plant growth, development, and defense, including lignin (B12514952), alkaloids, and hormones. researchgate.net

Accumulation in Response to Herbicide Exposure

The interaction between herbicides and the shikimate pathway provides a clear example of metabolic perturbation involving this compound. The widely used broad-spectrum herbicide glyphosate (B1671968) specifically targets and inhibits the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS), a key enzyme in the shikimate pathway. orst.edu Inhibition of EPSPS blocks the conversion of shikimate-3-phosphate (B1206780) to EPSP, leading to a halt in the production of aromatic amino acids and eventual plant death. researchgate.net

A direct consequence of this enzymatic blockage is the accumulation of intermediates upstream of the inhibited step. Research has demonstrated that exposure to glyphosate can lead to a significant increase in the concentration of quinic acid in plants. One study on sugarcane showed that the application of low doses of glyphosate (1.8 g AE ha⁻¹) resulted in a notable accumulation of quinic acid in the leaves throughout the plant's growth cycle. researchgate.net This accumulation is a metabolic marker of the disruption of the shikimate pathway, as the carbon flow is dammed up behind the glyphosate-induced blockage, causing precursors like quinic acid to build up. researchgate.net This phenomenon highlights how herbicide exposure can directly alter the metabolic profile of a plant, leading to an abnormal accumulation of otherwise transient compounds like this compound.

Other Investigated Biological Roles

Chelating Agent Properties and Metal Complexation Research

This compound is a polyfunctional molecule possessing both a carboxylate group and multiple hydroxyl groups, which confer upon it the ability to act as an effective chelating agent. frontiersin.org Chelating agents are chemical compounds that can form several bonds to a single metal ion, forming stable, soluble complexes known as chelates. The structure of quinic acid, with its carboxylate moiety and strategically positioned hydroxyl groups, allows it to coordinate with a variety of metal ions. frontiersin.org

Research has demonstrated that quinic acid can bind with both divalent and trivalent transition metal ions in aqueous solutions. frontiersin.org The coordination behavior of quinic acid allows it to form complexes with metals such as copper(II), nickel, zinc, and cadmium. rsc.org In these complexes, the metal ion can act as a chiral center. rsc.org The binding typically involves the deprotonated carboxyl group and at least one of the hydroxyl groups, creating a stable ring structure with the metal ion at its center. This chelation can reduce the polarity of the metal ion by partially sharing its positive charge with the donor ligands. nih.gov The ability of quinic acid to form stable complexes with metal ions is important in various biological and chemical systems, influencing the mobility, bioavailability, and reactivity of these ions. frontiersin.org

Potential in Biosynthesis of Polymers

The unique cyclic and polyhydroxylated structure of this compound makes it an attractive, bio-based monomer for the synthesis of novel polymers. Its rigid cyclohexyl backbone can impart desirable thermal and mechanical properties to the resulting materials.

Strategies have been developed for the preparation of polycarbonates using quinic acid as a monomeric repeat unit. researchgate.net In one approach, regioselectively protected 1,4- and 1,5-diol monomers of quinic acid were synthesized. These monomers were then copolymerized with phosgene (B1210022) (generated in situ) to yield protected poly(1,4-quinic acid carbonate) and poly(1,5-quinic acid carbonate). researchgate.net The resulting polymers achieved molecular weights of approximately 7.6 kDa, with degrees of polymerization around 24. researchgate.net

A notable characteristic of these quinic acid-based polycarbonates is their relatively high glass-transition temperatures (Tg), which is partly attributed to the bicyclic nature of the backbone. researchgate.net The poly(1,4-quinic acid carbonate) exhibited a Tg of 209 °C, while the poly(1,5-quinic acid carbonate) had an even higher Tg of 229 °C. researchgate.net These properties demonstrate the potential of this compound as a valuable building block for creating high-performance, bio-sourced polymers. researchgate.net

Advanced Analytical Methodologies in 1,3,4,5 Tetrahydroxycyclohexanecarboxylic Acid Research

Chromatographic Techniques for Separation and Quantitation

Chromatography is the cornerstone for isolating 1,3,4,5-Tetrahydroxycyclohexanecarboxylic acid from complex mixtures and for its precise quantification. The choice of technique depends on the sample matrix, the required sensitivity, and the research objective.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the phytochemical profiling of volatile and semi-volatile compounds. For a polar and non-volatile compound like this compound, derivatization is a necessary step to increase its volatility and thermal stability, making it amenable to GC analysis. The most common derivatization method involves the silylation of hydroxyl and carboxyl groups, typically converting them to trimethylsilyl (B98337) (TMS) ethers and esters.

Once derivatized, the compound can be separated from other components in the sample on a capillary column, often a non-polar or medium-polar column such as one coated with 5%-phenyl-95%-dimethylpolysiloxane. hmdb.ca The separated components then enter the mass spectrometer, which provides mass spectral data. The resulting mass spectrum is a molecular fingerprint, characterized by a specific pattern of ion fragments. For the TMS derivative of this compound, characteristic ions are observed that allow for its unambiguous identification. hmdb.canih.gov

Quantitative analysis can be performed by creating a calibration curve using a known standard of the derivatized compound and comparing the peak area of the analyte in the sample to this curve. GC-MS offers high resolution and sensitivity, making it a valuable tool for the detailed metabolic profiling of plant extracts and other biological samples containing this compound. researchgate.net

Table 1: GC-MS Parameters for Analysis of Derivatized this compound

ParameterTypical Value/ConditionSource
Derivative Type Trimethylsilyl (TMS) hmdb.ca
Column Type 5%-phenyl-95%-dimethylpolysiloxane capillary column hmdb.ca
Instrument Type GC-EI-TOF (Gas Chromatography-Electron Ionization-Time of Flight) nih.gov
Ionization Mode Positive nih.gov
Key Mass Fragments (m/z) 147, 345, 255, 346, 191 nih.gov

High-Performance Liquid Chromatography (HPLC) is a primary technique for the quantitative analysis of this compound and its derivatives, such as chlorogenic acids, in their native, underivatized form. nih.govmdpi.com This method is particularly suited for analyzing non-volatile and thermally labile compounds.

The separation is typically achieved using a reversed-phase column, with C18 being the most common stationary phase. scholarsresearchlibrary.comturkjps.org The mobile phase usually consists of a mixture of an aqueous solvent (often with an acid modifier like phosphoric acid or formic acid to ensure the analyte is in a non-ionized state) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). scholarsresearchlibrary.comturkjps.orgoup.com Elution can be performed in isocratic mode (constant mobile phase composition) or gradient mode (changing mobile phase composition) to achieve optimal separation of the target compound from other matrix components. turkjps.orgoup.com

Detection is most commonly performed using an ultraviolet (UV) detector, as the carboxyl group and any associated chromophores in its derivatives absorb light in the UV range. scholarsresearchlibrary.com For quantitative purposes, a calibration curve is constructed by injecting known concentrations of a pure standard and measuring the corresponding peak areas. The concentration in an unknown sample is then determined by interpolating its peak area on this curve. The specificity, linearity, accuracy, and precision of HPLC methods are rigorously validated to ensure reliable quantitative results. mdpi.comscholarsresearchlibrary.com

Table 2: Representative HPLC Conditions for Analysis

ParameterConditionSource
Column Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) scholarsresearchlibrary.comturkjps.org
Mobile Phase Gradient or isocratic elution with aqueous acid (e.g., o-phosphoric acid) and acetonitrile/methanol turkjps.orgoup.com
Flow Rate Typically 0.5 - 1.2 mL/min turkjps.orgoup.com
Detection UV, typically around 274 nm or 330 nm for derivatives scholarsresearchlibrary.comturkjps.org
Column Temperature Controlled, e.g., 35-40°C mdpi.comoup.com

For trace-level analysis and comprehensive metabolomics studies, the coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides unparalleled sensitivity and selectivity. nih.gov This technique is essential for detecting and quantifying low concentrations of this compound in complex biological matrices and for distinguishing it from its isomers. nih.govnih.gov

The LC part of the system separates the compounds as in HPLC. The eluent from the column is then introduced into the mass spectrometer's ion source, typically an electrospray ionization (ESI) source, which generates charged molecules (ions) from the analyte. nih.gov ESI is a soft ionization technique that usually keeps the molecule intact, producing a prominent [M-H]⁻ ion in negative mode for acidic compounds like this compound. nih.govnih.gov

In the tandem mass spectrometer (e.g., a triple quadrupole or a QTOF), the precursor ion (e.g., m/z 191 for quinic acid) is selected and subjected to collision-induced dissociation (CID). nih.gov This process fragments the ion in a predictable way, producing specific product ions. For instance, a characteristic fragmentation of the [M-H]⁻ ion of quinic acid is the loss of water, resulting in an ion at m/z 173. nih.gov By monitoring specific precursor-to-product ion transitions, a technique known as Multiple Reaction Monitoring (MRM) can be employed for highly selective and sensitive quantification, even in the presence of co-eluting interferences. nih.gov This capability is critical in metabolomics for the accurate annotation of metabolites. acs.org

Table 3: LC-MS/MS Parameters for this compound

ParameterCondition/ValueSource
Instrument Type LC-ESI-QQ (Liquid Chromatography-Electrospray Ionization-Triple Quadrupole) nih.gov
Ionization Mode Negative Electrospray Ionization (ESI) nih.govnih.gov
Precursor Ion (m/z) 191.16 [M-H]⁻ nih.govnih.gov
Key Product Ions (m/z) 173 (from loss of H₂O), 85 nih.govnih.gov
Application Targeted quantification, isomer discrimination, metabolomics nih.govacs.org

Spectroscopic Methods for Detection and Characterization in Complex Matrices

Spectroscopic techniques are indispensable for the structural elucidation and characterization of this compound. These methods provide information about the molecule's functional groups and atomic connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are powerful tools for determining the complete structure of the molecule. humanjournals.com ¹H NMR provides information about the number and types of protons and their neighboring environments, while ¹³C NMR reveals the carbon skeleton. humanjournals.comchemicalbook.com Advanced 2D NMR techniques can establish the connectivity between protons and carbons, confirming the structural assignment.

Infrared (IR) Spectroscopy : Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the molecule. researchgate.net For this compound, characteristic absorption bands include a broad O-H stretch from the hydroxyl and carboxylic acid groups (around 3526-3300 cm⁻¹), C-H stretching vibrations, and a strong C=O stretching band from the carboxylic acid group (around 1685 cm⁻¹). researchgate.netnist.gov

Raman Spectroscopy : FT-Raman spectroscopy provides complementary vibrational information to IR spectroscopy and has been used in the complete characterization of the compound. humanjournals.com

These spectroscopic methods, often used in conjunction with mass spectrometry, provide a comprehensive characterization of this compound, confirming its identity and purity. humanjournals.com

Computational Approaches in Structure-Activity Relationship Studies

Computational chemistry has become an integral part of modern drug discovery and biochemical research, offering insights into how molecules like this compound and its derivatives interact with biological targets.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a derivative of this compound) when bound to a second molecule (a receptor or target, usually a protein). mdpi.comfrontiersin.org This method is crucial in structure-activity relationship (SAR) studies, which aim to understand how the chemical structure of a compound influences its biological activity. nih.govnih.govresearchgate.net

The process involves placing the ligand in the binding site of the target protein and calculating the binding energy for different conformations and orientations. The resulting "docking score" provides an estimate of the binding affinity. frontiersin.org By analyzing the docked pose, researchers can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex.

For derivatives of this compound, molecular docking can be used to:

Screen virtual libraries of compounds to identify potential inhibitors of a specific enzyme.

Explain the observed biological activity of a series of related compounds. mdpi.com

Guide the design of new derivatives with improved potency or selectivity. nih.gov

These in silico studies help to rationalize experimental findings and accelerate the process of identifying and optimizing biologically active compounds. mdpi.commdpi.com

In Silico Prediction of Biological Activities

Computational, or in silico, methodologies have become indispensable tools in modern drug discovery and development, allowing for the rapid screening and prediction of the biological activities of chemical compounds. These techniques, which include molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling, provide valuable insights into the potential therapeutic applications of molecules like this compound, also known as quinic acid. By simulating the interaction between the compound and biological targets at a molecular level, researchers can identify and prioritize promising candidates for further experimental validation.

Numerous in silico studies have highlighted the diverse pharmacological potential of this compound, suggesting a wide spectrum of biological activities. researchgate.net Computational analyses have predicted its utility as an antioxidant, antidiabetic, anticancer, antimicrobial, antiviral, and anti-aging agent. researchgate.net These predictions are primarily based on molecular docking studies that evaluate the binding affinity of the compound against various protein targets implicated in disease pathways.

A significant area of focus for in silico research on this compound has been its potential as a multitargeted agent in cancer therapy. researchgate.net One study conducted a large-scale virtual screening of over 680,000 natural compounds from the ZINC15 database against six key proteins associated with cervical cancer. nih.gov this compound emerged as a top candidate, demonstrating high binding affinity and favorable docking scores against all six protein targets. researchgate.netnih.gov The stability of these interactions was further confirmed using Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations and molecular dynamics (MD) simulations. researchgate.netnih.gov

Table 1: Predicted Anticancer Targets of this compound from In Silico Docking Studies researchgate.netnih.gov
Protein TargetGeneFunction in Cervical Cancer PathogenesisPredicted Interaction
Transforming growth factor-beta receptor type-2TGFBR2Component of the TGF-Beta signaling pathway, which is frequently altered in cervical cancer. researchgate.netnih.govHigh binding affinity suggesting potential inhibition.
Mediator of RNA polymerase II transcription subunit 1MED1Involved in transcriptional regulation; alterations can impact cancer gene expression. researchgate.netnih.govFavorable docking score indicating a stable interaction.
Receptor tyrosine-protein kinase erbB-3ERBB3Part of the PI3K/MAPK signaling pathway, which is linked to cell proliferation and survival. researchgate.netnih.govHigh binding affinity suggesting potential modulation of the pathway.
Caspase-8CASP8A key protein in the apoptotic (cell death) pathway, which is often dysregulated in cancer. researchgate.netnih.govStable binding predicted, potentially influencing apoptosis.
Major histocompatibility complex, class I, AHLA-AInvolved in the immune system's ability to recognize and eliminate tumor cells. researchgate.netnih.govFavorable docking score suggesting potential immune response modulation.

The anti-inflammatory potential of the this compound scaffold has also been explored computationally. While many studies focus on its derivatives, the findings suggest that the core structure is crucial for activity. nih.govnih.gov Docking studies on related acyl-quinic acids have shown strong binding affinities for key proteins in inflammatory pathways, such as cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and p38 mitogen-activated protein kinase (p38 MAPK). nih.govmdpi.com Furthermore, derivatives have been computationally evaluated for their ability to inhibit the pro-inflammatory transcription factor Nuclear Factor kappa B (NF-κB). nih.govuthsc.edu These in silico results point toward the potential of the parent compound to interact with and modulate these inflammatory targets.

Table 2: Potential Anti-inflammatory Targets for the this compound Scaffold Based on In Silico Studies of Its Derivatives nih.govnih.gov
Protein TargetRole in InflammationPredicted Interaction Basis
Nuclear Factor kappa B (NF-κB)A key transcription factor that regulates the expression of many pro-inflammatory genes. nih.govDerivatives show potent inhibitory activity in computational models. nih.gov
Cyclooxygenase-2 (COX-2)An enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation. nih.govAcyl-derivatives demonstrate significant binding affinity in docking simulations. nih.gov
Inducible Nitric Oxide Synthase (iNOS)Produces nitric oxide, which at high levels contributes to inflammation and tissue damage. nih.govAcyl-derivatives show favorable binding interactions in docking studies. nih.gov
p38 Mitogen-Activated Protein Kinase (p38 MAPK)A protein kinase involved in the signaling cascades that lead to the production of inflammatory cytokines. nih.govAcyl-derivatives show strong binding affinity in computational models. nih.gov

In the realm of antimicrobial research, in silico studies have been used to investigate derivatives of this compound as potential inhibitors of bacterial communication systems. researchgate.net One such study focused on the ComA protein of Streptococcus mutans, a bacterium implicated in dental caries. researchgate.net ComA is essential for the quorum-sensing system that regulates biofilm formation. researchgate.net Through molecular docking, a novel derivative was identified that could potentially act as an inhibitor of ComA, suggesting that the this compound framework could be a valuable starting point for developing new agents to combat biofilm-related infections. researchgate.net

Natural Occurrence, Distribution, and Extraction Research of 1,3,4,5 Tetrahydroxycyclohexanecarboxylic Acid

Distribution in Plant Species and Tissues

Quinic acid is widely distributed throughout the plant kingdom, having been identified in a diverse array of species. It is frequently found esterified with other phenolic compounds, particularly hydroxycinnamic acids like caffeic acid, to form chlorogenic acids. mdpi.comresearchgate.net While free quinic acid can be less common, it tends to accumulate in the fruits of many plants. researchgate.net

Research has documented the presence of quinic acid and its derivatives in numerous plants, including but not limited to:

Fruits: Apples, peaches, pears, plums, cranberries, kiwifruit, and dropped Citrus reticulata Blanco fruits. foodb.canih.govnih.govnih.gov

Beverage Sources: Coffee beans (Coffea arabica and Coffea canephora) and tobacco leaves. foodb.camdpi.comwikipedia.org

Medicinal Plants and Herbs: Cinchona bark, Vitex rotundifolia, Achillea pseudoaleppica, Rumex nepalensis, Haematocarpus validus, Hypericum empetrifolium, Ziziphus lotus (B1177795) L, Artemisia annua L, Punica granatum, Helichrysum italicum, Sarcandra glabra, and European stinging nettle (Urtica dioica). researchgate.netwikipedia.orgnih.govnih.gov

Other Sources: Carrot leaves and the bark of Eucalyptus globulus. foodb.cawikipedia.org

The concentration of quinic acid can vary significantly between different tissues of the same plant. For instance, in a study of Achillea millefolium, caffeoylquinic acids were found to be predominant in the leaves, followed by the inflorescences and stems. mdpi.com

Table 1: Selected Plant Species Containing 1,3,4,5-Tetrahydroxycyclohexanecarboxylic Acid

Plant Species Common Name Part(s) Where Found
Coffea arabica Arabica Coffee Beans
Citrus reticulata Tangerine/Mandarin Dropped fruits
Cinchona officinalis Cinchona Bark
Malus domestica Apple Fruit
Prunus domestica Plum Fruit
Pyrus communis Pear Fruit
Urtica dioica Stinging Nettle General
Achillea millefolium Yarrow Leaves, Inflorescences, Stems

The concentration of this compound and its derivatives is not static; it exhibits considerable variability influenced by genetic factors, such as the specific cultivar, and environmental conditions tied to geographical location.

Studies on coffee beans have highlighted these variations. For example, research comparing different cultivars of Coffea arabica and Coffea canephora (Robusta) has shown differences in quinic acid content. researchgate.net Furthermore, the geographical origin of coffee beans is a known factor that influences the concentration of chlorogenic acids, which are esters of quinic acid. acs.org Post-harvest processing methods also play a role in the final chemical profile of the beans. acs.org

Research on Achillea millefolium collected from different geographical locations in Turkey and Lithuania revealed significant differences in the accumulation of individual phenolic compounds, including various caffeoylquinic acids. mdpi.com The study found that the content of these compounds in plant materials from northern latitudes (Lithuania) was more than double that of plants from southern latitudes (Turkey), suggesting a strong environmental influence on their biosynthesis and accumulation. mdpi.com Similarly, a study on Cyclocarya paliurus leaves from five different regions showed that the content of phenolic compounds, including quinic acid derivatives, varied significantly among the sampling locations, which was attributed to factors like higher radiance and drier climates in certain areas. nih.gov

Table 2: Factors Influencing Quinic Acid Variability

Factor Description Example
Cultivar Genetic variation within a species. Different cultivars of Coffea arabica show varying levels of quinic acid. researchgate.net
Geographical Location Environmental conditions such as climate, soil, and altitude. Achillea millefolium from northern latitudes showed higher concentrations of caffeoylquinic acids than those from southern latitudes. mdpi.com
Plant Tissue Different parts of the plant accumulate compounds differently. Leaves of Achillea millefolium have the highest concentration of caffeoylquinic acids compared to stems and flowers. mdpi.com
Post-Harvest Processing Methods used after harvesting, such as drying and fermentation. The final concentration of chlorogenic acids in coffee beans is influenced by the post-harvest method used. acs.org

Optimized Extraction Methods for Research Applications

The effective extraction of this compound from plant matrices is crucial for research and potential commercial applications. Various methods have been developed, ranging from traditional solvent-based techniques to more advanced technologies.

Conventional liquid-liquid extraction using organic solvents remains a common method for isolating quinic acid. The choice of solvent is critical and can significantly impact the efficiency and selectivity of the extraction process.

In one study, quinic acid was isolated from the ethyl acetate (B1210297) fraction of a methanol (B129727) extract of dropped citrus fruits, indicating a two-step solvent-based approach. nih.govnih.gov Other research has focused on reactive extraction, where an extractant is added to the solvent to improve the distribution coefficient. Amine-based extractants, such as tridodecylamine (B85476) (TDA) and trioctylamine (B72094) (TOA), dissolved in various diluents like acetates, alcohols, and ketones, have been shown to be effective for the recovery of carboxylic acids from aqueous solutions. acs.orgutwente.nl The efficiency of these extractions is influenced by factors such as the concentration of the acid and the extractant. ijaerd.org

Commonly used solvents and solvent systems include:

Methanol

Ethanol (B145695)

Ethyl acetate

Ketones (e.g., methyl isobutyl ketone) google.com

Alcohols (e.g., octan-1-ol, decan-1-ol) acs.org

Amine extractants in various diluents acs.orgutwente.nl

To overcome the limitations of conventional solvent extraction, such as the use of large volumes of organic solvents and potential degradation of thermolabile compounds, advanced "green" technologies are being explored. nih.gov Supercritical fluid extraction (SFE) is a prominent example that has been successfully applied to the extraction of quinic acid derivatives.

SFE typically uses carbon dioxide (CO₂) as a solvent, which, when brought above its critical temperature (31.1 °C) and pressure (73.8 bar), exhibits properties of both a liquid and a gas. nih.govthepharmajournal.com This state allows it to efficiently penetrate solid plant material and dissolve target compounds. youtube.com The selectivity of SFE can be finely tuned by adjusting parameters like pressure and temperature. thepharmajournal.com

In a study on Vitex rotundifolia, supercritical fluid extraction was employed for the first time on this plant to isolate quinic acid derivatives. mdpi.com The process utilized CO₂ as the supercritical fluid and ethanol as a co-solvent to modify the polarity of the fluid, thereby enhancing the extraction of the target compounds. mdpi.com The extraction was conducted at 50 °C and 400 bar, demonstrating the applicability of SFE for obtaining these natural products. mdpi.com

Purification and Isolation Methodologies

Following extraction, the crude extract contains a mixture of compounds, necessitating further purification to isolate this compound. Several chromatographic and other separation techniques are employed for this purpose.

Column Chromatography: This is a widely used method for the purification of natural products. In the isolation of quinic acid from Citrus reticulata, column chromatography was used on the ethyl acetate fraction to yield the pure compound. nih.govnih.gov

Ion Exchange Chromatography: This technique separates molecules based on their net charge. A method for purifying quinic acid from coffee beans or their extraction residue involves treating an alkali hydrolysate solution with a strong basic anion exchange resin. google.com The organic acids, including quinic acid, are adsorbed onto the resin and can then be eluted. google.com

Molecularly Imprinted Solid-Phase Extraction (MISPE): This is a highly selective technique that uses molecularly imprinted polymers (MIPs) as a sorbent. For the selective extraction of quinic acid from coffee bean extract, MIPs were synthesized using 4-vinylpyridine (B31050) as a functional monomer. mdpi.comnih.gov The resulting MISPE method was able to recover 81.9% of the quinic acid while significantly reducing the amount of other components in the extract. mdpi.comnih.gov

Other purification steps can include recrystallization after the primary separation method to obtain high-purity crystalline quinic acid. mdpi.com The combination of these methods allows for the efficient isolation of this compound from complex plant extracts.

Future Research Avenues and Translational Perspectives Non Clinical Focus

Elucidation of Novel Metabolic Pathways and Enzyme Activities

The metabolism of 1,3,4,5-Tetrahydroxycyclohexanecarboxylic acid is complex, particularly concerning its interaction with gut microbiota. Upon ingestion, it can be aromatized into benzoic acid by gut bacteria, which is then metabolized in the liver and kidneys to form hippuric acid. mdpi.com Future research will likely focus on identifying the specific microbial species and enzymatic pathways responsible for these transformations. Understanding this microbial metabolism is crucial, as it appears to be essential for the compound's biological effects. mdpi.com

Key areas for future investigation include:

Identification of Microbial Metabolites: While hippuric acid is a known metabolite, comprehensive metabolomic analyses are needed to identify other microbially-generated derivatives and understand their biological activities. mdpi.com

Enzyme Characterization: The enzyme quinic dehydrogenase, which catalyzes the conversion of quinic acid to 5-dehydroquinic acid, has been identified. epa.gov However, the broader enzymatic landscape involved in its degradation remains to be fully mapped. For instance, in various plant preparations, enzymes such as polyphenol oxidases and esterases have been shown to be responsible for the degradation of related caffeic acid derivatives, suggesting similar enzymes may act on quinic acid esters. nih.gov Further research into identifying and characterizing specific hydrolases, dehydrogenases, and aromatases from gut microbes will provide a clearer picture of its metabolic fate.

Pathway Mapping: Detailed mapping of the degradation pathways is necessary. Research suggests that after being converted from its esters, the free acid can undergo degradation, but the complete sequence of intermediates and the responsible enzymes are not fully elucidated. researchgate.net

Development of Advanced Synthetic Routes for Complex Derivatives

This compound is a valuable chiral scaffold for organic synthesis. researchgate.net Its multiple stereocenters and functional groups offer a rich platform for creating diverse and complex molecules. While stereospecific syntheses of quinic acid itself have been developed, future work is shifting towards using it as a starting material for novel derivatives with enhanced biological activity. acs.org

Promising directions for synthetic chemistry include:

Stereoselective Synthesis: Advanced strategies are being developed for the selective synthesis of its various diastereomers, such as epi-, muco-, cis-, and scyllo-quinic acid. nih.gov These stereoisomers can be distinguished by tandem mass spectrometry, allowing for more precise structure-activity relationship (SAR) studies. nih.gov

Novel Amide and Ester Derivatives: The synthesis of novel amide and ester derivatives has shown significant potential. For example, amide substitution at the carboxylic acid position has yielded potent inhibitors of the pro-inflammatory transcription factor NF-κB. researchgate.netnih.gov Further exploration of different substitutions on the amide nitrogen or esterification of the hydroxyl groups could lead to compounds with improved potency and specificity. nih.gov

Enantioselective Syntheses for Bioactivity: Developing enantioselective syntheses to produce specific enantiomers is a key area of interest, as different stereochemistries can lead to distinct biological interactions and pharmacological properties. researchgate.net This approach aims to create derivatives with increased bioactivity against specific targets while minimizing off-target effects. researchgate.net For instance, novel derivatives with silyl ether groups have been synthesized and shown to have a potent anti-glioblastoma effect. nih.gov

Derivatization for Enhanced Properties: Chemical derivatization has been used to create compounds with specific functionalities. Quinic acid has been converted into derivatives like 3,4-O-isopropylidenequinic acid 1,5-lactone and 1,3,4,5-tetraacetoxycyclohexylaceticanhydride, which exhibit modified antibacterial potential. frontiersin.org

Exploration of Molecular Targets and Mechanism of Action in Biological Systems (In Vitro/In Vivo Models)

While this compound is known to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects, the precise molecular mechanisms are still being uncovered. researchgate.nettandfonline.comnih.gov Future research will focus on identifying specific molecular targets and signaling pathways using various in vitro and in vivo models.

Key mechanistic insights have been gained from several studies:

Anti-inflammatory Pathways: It has been shown to inhibit the pro-inflammatory transcription factor Nuclear Factor kappa B (NF-κB). researchgate.netnih.govuthsc.edu In vivo studies in LPS-treated mice demonstrated that it alleviates neuroinflammation by inhibiting the activation of mitogen-activated protein kinases (MAPK) in the hippocampus. nih.gov The mechanism may also involve the inhibition of the MyD88/NF-κB signaling pathway. mdpi.com

Anticancer Mechanisms: Its anticancer effects are linked to the promotion of apoptosis and the inhibition of activator protein 1 (AP-1). tandfonline.comnih.gov It also modulates signaling pathways involving protein kinase C (PKC) and MAPKs, which leads to the downregulation of matrix metallopeptidase 9 (MMP-9) expression, a key enzyme in cancer cell invasion. tandfonline.comnih.gov

Antidiabetic Action: The compound stimulates insulin secretion by mobilizing Ca2+ from intracellular stores and increasing the NAD(P)H/NAD(P)+ ratio. tandfonline.comnih.gov

Antibiofilm Activity: In studies against Pseudomonas aeruginosa, it was found to inhibit the secretion of extracellular polymeric substances (EPS), which are crucial for biofilm formation and maturity. nih.gov

Table 1: Summary of Investigated Molecular Targets and Mechanisms of Action
Biological System/ModelMolecular Target / PathwayObserved EffectReference
A549 Cells (human lung epithelium)NF-κBInhibition of TNF-α stimulated activation nih.govuthsc.edu
LPS-injected mice (in vivo)MAPK activation in hippocampusInhibition of proinflammatory mediators and oxidative stress markers nih.gov
DSS-induced colitis mice (in vivo)MyD88/NF-κB signalingInhibition of pathway activation mdpi.com
Various cancer cell linesAP-1, PKC, MAPKs, MMP-9Promotion of apoptosis, inhibition of signaling, downregulation of MMP-9 tandfonline.comnih.gov
Pancreatic beta-cellsIntracellular Ca2+, NAD(P)H/NAD(P)+ ratioStimulation of insulin secretion tandfonline.comnih.gov
Pseudomonas aeruginosaQuorum sensing, EPS secretionInhibition of biofilm formation nih.gov

Investigation of its Role in Plant Stress Responses and Defense Mechanisms

As a widespread plant metabolite, this compound is involved in fundamental physiological processes. It is a precursor in the shikimic acid pathway, which is central to the biosynthesis of aromatic compounds in plants and microorganisms. frontiersin.orgunl.edu Its role in how plants respond to biotic and abiotic stressors is an important area for future research.

Current understanding and future research directions include:

Phytochemical Defense: Plants produce a vast array of secondary metabolites, or phytochemicals, to defend against herbivores and pathogens. Quinic acid and its derivatives, such as chlorogenic acid, are key components of this chemical defense arsenal. mdpi.com

Response to Herbivory and Pathogens: The accumulation of quinic acid and related compounds often increases in response to attack. Future studies could use metabolomic approaches to track the dynamic changes in quinic acid levels in plant tissues upon exposure to specific herbivores or pathogens, helping to elucidate its precise role in induced defense responses.

Signaling and Growth Regulation: Early research indicated that while certain microorganisms cannot utilize quinic acid as a substitute for shikimic acid, it does possess growth-promoting properties in some contexts, suggesting a role in plant development. unl.edu Investigating how it interacts with plant hormone signaling pathways could reveal novel functions in growth regulation and stress adaptation.

Innovation in Analytical Techniques for Complex Sample Analysis

The accurate detection and quantification of this compound and its isomers in complex matrices like food, plant extracts, and biological fluids are essential for research. researchgate.net Innovations in analytical chemistry are crucial for advancing our understanding of this compound.

Table 2: Analytical Techniques for this compound Analysis
TechniquePrincipleApplicationReference
HPLC-UVChromatographic separation followed by UV detection. Methods include Hydrophilic Interaction Liquid Chromatography (HILIC) and coupled C18/ion-exchange columns.Quantification of free quinic acid in beverages, honey, and propolis. researchgate.netunipv.itresearchgate.net
GC-MSGas chromatography for separation combined with mass spectrometry for identification and quantification, often requiring derivatization.Identification in plant extracts after fractionation. nih.gov
LC-MS/MSLiquid chromatography coupled with tandem mass spectrometry. Provides high sensitivity and structural information.Identification and differentiation of quinic acid stereoisomers in roasted coffee. nih.gov
Wooden-tip ESI-MSAn ambient ionization mass spectrometry technique for rapid analysis with minimal sample preparation.Rapid determination of related quinone compounds in complex matrices, with potential applicability to quinic acid. gxu.edu.cn

Future innovations will likely focus on developing faster, more sensitive, and field-deployable methods. The development of advanced mass spectrometry techniques will enable the reliable differentiation of all stereoisomers, which is critical for linking specific structures to biological functions. nih.gov Furthermore, untargeted metabolomics approaches using high-resolution mass spectrometry are powerful tools for discovering novel derivatives and understanding metabolic networks in which quinic acid participates. plos.org

Design and Synthesis of this compound-Based Materials for Non-Biological Applications (e.g., Biodegradable Polymers)

The structural features of this compound—a cyclic core functionalized with multiple hydroxyl groups and a carboxylic acid—make it an attractive bio-based monomer for the synthesis of novel polymers. This avenue of research, particularly for non-biological applications, remains largely prospective but holds considerable promise.

The rationale for its use in polymer science is based on the principles of polyester synthesis, where diols and dicarboxylic acids, or hydroxy acids, are used as building blocks. cmu.edunih.gov

Potential as a Monomer: With four hydroxyl groups and one carboxylic acid group, quinic acid can theoretically participate in polycondensation reactions to form complex, branched, or cross-linked polyesters. The rigid cyclohexanoid core could impart desirable thermal and mechanical properties to the resulting polymers.

Biodegradability: Polymers built from natural monomers often exhibit enhanced biodegradability. Aliphatic polyesters are known for their susceptibility to hydrolysis of their ester bonds, a key step in biodegradation. nih.gov The development of polymers from quinic acid would align with the growing demand for sustainable materials derived from renewable resources to replace petroleum-based plastics. researchgate.net

Future Research: A significant opportunity exists to explore the polymerization of quinic acid and its derivatives. Research would need to focus on controlling the polycondensation reactions, characterizing the resulting polymers' physicochemical properties (e.g., molecular weight, thermal stability, mechanical strength), and evaluating their biodegradability under various environmental conditions. While the direct synthesis of polymers from quinic acid is not yet established in the literature, the successful creation of biodegradable polymers from other natural resources like lactic acid, succinic acid, and various polysaccharides provides a strong precedent for this innovative research direction. cmu.edunih.govsemanticscholar.org

Q & A

Q. Basic

  • Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and eye protection (P305+P351+P338) .
  • Ventilation : Use fume hoods to avoid inhalation (H314 hazard) .
  • First Aid : For skin contact, rinse immediately with water for 15 minutes; seek medical attention if irritation persists .
  • Storage : 0–6°C in airtight containers to prevent hygroscopic degradation .

How can researchers address conflicting CAS registry entries (e.g., 77-95-2 vs. 562-73-2) for this compound?

Advanced
Discrepancies arise from stereoisomerism and historical naming conventions. For example:

  • CAS 77-95-2 : Refers to D-(-)-quinic acid [(1R,3R,4R,5R)] .
  • CAS 562-73-2 : May denote a racemic mixture or alternative stereoisomer .
    Always cross-reference IUPAC names and optical rotation data to confirm identity. Use databases like PubChem or NIST for validation .

What role does this compound play in natural product derivatization?

Advanced
The compound is a precursor for chlorogenic acid (3-O-caffeoylquinic acid), synthesized via esterification with caffeic acid. Key steps include:

Protection of hydroxyl groups (e.g., acetylation) to direct regioselective acylation .

Enzymatic catalysis : Lipases or esterases under mild conditions (pH 6–7, 30°C) .
Derivatives exhibit enhanced antioxidant and anti-inflammatory properties compared to the parent compound .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.